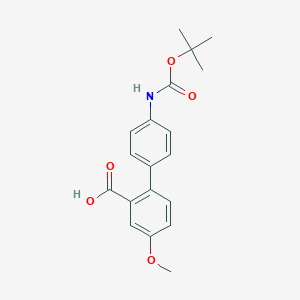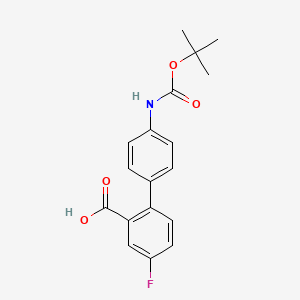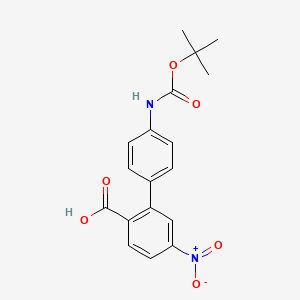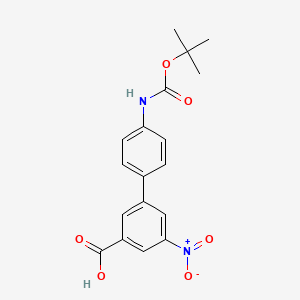
2-(4-BOC-Aminophenyl)-6-fluorobenzoic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-BOC-Aminophenyl)-6-fluorobenzoic acid, 95% (BOC-FBA) is an important organic building block used in the synthesis of a variety of compounds. It is a fluorinated benzoic acid derivative with a wide range of applications in research and development. BOC-FBA is a versatile reagent that can be used in a variety of organic synthesis processes, including the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. BOC-FBA is also used in the synthesis of fluorescent probes, dyes, and other reagents.
Mécanisme D'action
2-(4-BOC-Aminophenyl)-6-fluorobenzoic acid, 95% functions as a protecting group in the synthesis of peptides, peptidomimetics, and other bioconjugates. It can be used to protect amino acids, peptides, and other molecules from unwanted side reactions during the synthesis process. 2-(4-BOC-Aminophenyl)-6-fluorobenzoic acid, 95% also functions as a linker group in the synthesis of peptides, peptidomimetics, and other bioconjugates, allowing the attachment of a variety of functional groups.
Biochemical and Physiological Effects
2-(4-BOC-Aminophenyl)-6-fluorobenzoic acid, 95% is a fluorinated benzoic acid derivative and is not known to have any direct biochemical or physiological effects. However, 2-(4-BOC-Aminophenyl)-6-fluorobenzoic acid, 95% can be used as a protecting group or linker group in the synthesis of peptides, peptidomimetics, and other bioconjugates, which may have biochemical or physiological effects.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-BOC-Aminophenyl)-6-fluorobenzoic acid, 95% is a versatile reagent with a wide range of applications in research and development. It is easy to use and can be stored for long periods of time without degradation. 2-(4-BOC-Aminophenyl)-6-fluorobenzoic acid, 95% is also relatively inexpensive and can be used in a variety of organic synthesis processes. The main limitation of 2-(4-BOC-Aminophenyl)-6-fluorobenzoic acid, 95% is that it is not water soluble, which may limit its use in certain applications.
Orientations Futures
For 2-(4-BOC-Aminophenyl)-6-fluorobenzoic acid, 95% include the development of new synthetic methods, the development of new fluorescent probes and dyes, and the development of new bioconjugates. Additionally, new applications for 2-(4-BOC-Aminophenyl)-6-fluorobenzoic acid, 95% in the fields of pharmaceuticals, agrochemicals, and specialty chemicals are also possible. Finally, further research into the biochemical and physiological effects of 2-(4-BOC-Aminophenyl)-6-fluorobenzoic acid, 95%-containing bioconjugates is needed.
Méthodes De Synthèse
2-(4-BOC-Aminophenyl)-6-fluorobenzoic acid, 95% can be synthesized through a variety of methods, including the direct reaction of 4-bromo-2-fluorobenzoic acid with methylamine in dichloromethane, the reaction of 4-bromo-2-fluorobenzoic acid with dimethylamine in dichloromethane, and the reaction of 4-bromo-2-fluorobenzoic acid with 2-aminoethanethiol in dichloromethane. The most common method is the reaction of 4-bromo-2-fluorobenzoic acid with methylamine in dichloromethane, which yields a 95% pure product.
Applications De Recherche Scientifique
2-(4-BOC-Aminophenyl)-6-fluorobenzoic acid, 95% is an important reagent for organic synthesis and has been widely used in research and development. It is used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and specialty chemicals. 2-(4-BOC-Aminophenyl)-6-fluorobenzoic acid, 95% is also used in the synthesis of fluorescent probes, dyes, and other reagents. It is also used in the synthesis of peptides, peptidomimetics, and other bioconjugates. 2-(4-BOC-Aminophenyl)-6-fluorobenzoic acid, 95% is also used as a protecting group in the synthesis of peptides, peptidomimetics, and other bioconjugates.
Propriétés
IUPAC Name |
2-fluoro-6-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO4/c1-18(2,3)24-17(23)20-12-9-7-11(8-10-12)13-5-4-6-14(19)15(13)16(21)22/h4-10H,1-3H3,(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKOUGBMCLOUGJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=C(C(=CC=C2)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-6-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]benzoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![6-Methyl-2-[3-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95%](/img/structure/B6412712.png)
![3-Hydroxy-4-[3-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95%](/img/structure/B6412723.png)
![5-Methyl-2-[3-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95%](/img/structure/B6412728.png)